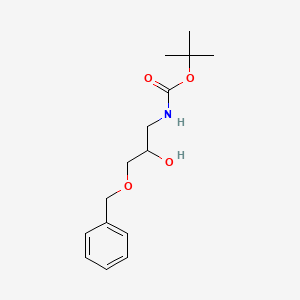

3-(Boc-amino)-1-(benzyloxy)-2-propanol

Description

Significance as a Chiral Building Block in Contemporary Organic Chemistry

The importance of 3-(Boc-amino)-1-(benzyloxy)-2-propanol in contemporary organic chemistry lies in its role as a "chiral pool" starting material. The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds derived from natural sources, such as amino acids and sugars. This compound is typically derived from the amino acid serine, inheriting its stereochemical integrity.

The strategic value of this building block is multifaceted:

Defined Stereochemistry: It provides a fixed stereocenter, which is essential for the synthesis of single-enantiomer drugs. The biological activity of pharmaceuticals often depends on their specific three-dimensional structure, as they interact with chiral biological targets like enzymes and receptors.

Orthogonal Protection: The amine is protected by a Boc group, which is easily removed under mild acidic conditions, while the primary alcohol is protected by a benzyl (B1604629) group, typically removed by hydrogenolysis. This differential protection allows chemists to selectively unmask and react each functional group without affecting the other, enabling sequential and controlled synthetic steps.

Versatile Functionality: The free secondary alcohol can be subjected to a variety of chemical transformations, such as oxidation to a ketone, conversion to a leaving group for substitution reactions, or inversion of stereochemistry if needed.

These features make it a powerful tool for substrate-controlled asymmetric synthesis, where the existing stereocenter in the starting material directs the stereochemical outcome of subsequent reactions, allowing for the creation of new stereocenters with high precision.

Foundational Role in Precursor Synthesis for Pharmaceuticals and Bioactive Molecules

This compound is a cornerstone in the synthesis of numerous pharmaceuticals, most notably in the development of HIV protease inhibitors. These antiviral drugs are crucial components of highly active antiretroviral therapy (HAART) and function by blocking the viral protease enzyme essential for HIV replication.

A key structural motif in many HIV protease inhibitors is the hydroxyethylamine isostere, which mimics the transition state of the peptide bond cleavage by the protease. This compound serves as a critical precursor to chiral epoxides, which are then used to construct this vital isostere.

Detailed Research Findings: Synthesis of a Key Intermediate for HIV Protease Inhibitors

A pivotal application of this chiral building block is in the synthesis of intermediates for drugs like Saquinavir, Amprenavir, and Atazanavir. For instance, the synthesis of (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane, a key intermediate for several of these inhibitors, can be envisioned starting from a serine-derived precursor. google.com

While many large-scale syntheses of this epoxide start from L-phenylalanine, the versatility of chiral pool synthesis allows for routes starting from other amino acids. A general synthetic strategy involves the transformation of the amino alcohol moiety into a reactive intermediate that can be elaborated into the final drug scaffold. The synthesis of a chiral aziridine (B145994) derivative, another versatile intermediate for HIV protease inhibitors, has been accomplished starting from D-tartaric acid, showcasing the importance of chiral pool-derived synthons. orgsyn.org

The fundamental reaction involves converting the vicinal amino alcohol functionality into an epoxide or aziridine. This is typically achieved by first activating the hydroxyl group (e.g., through tosylation or mesylation) to turn it into a good leaving group. Subsequent intramolecular nucleophilic attack by the deprotected amine or its precursor leads to the formation of the strained three-membered ring, preserving the stereochemistry. This chiral epoxide or aziridine is then opened by a nucleophile, which forms the core of the hydroxyethylamine isostere.

The use of this compound and its derivatives provides a reliable and stereocontrolled route to these essential pharmaceutical intermediates, underscoring its foundational role in medicinal chemistry and the synthesis of life-saving drugs. nih.gov

Table of Compounds Mentioned

| Compound Name | Role/Type |

|---|---|

| This compound | Chiral Building Block |

| Saquinavir | HIV Protease Inhibitor |

| Amprenavir | HIV Protease Inhibitor |

| Atazanavir | HIV Protease Inhibitor |

| (2S,3S)-1,2-Epoxy-3-(Boc-amino)-4-phenylbutane | Chiral Intermediate |

| Serine | Amino Acid Precursor |

| L-phenylalanine | Amino Acid Precursor |

| D-tartaric acid | Chiral Pool Starting Material |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2-hydroxy-3-phenylmethoxypropyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-13(17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFSAGJQTUBCWFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137618-53-2 | |

| Record name | tert-butyl N-[3-(benzyloxy)-2-hydroxypropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Boc Amino 1 Benzyloxy 2 Propanol

Established Synthetic Routes for the Propanol Scaffold

The construction of the 3-(Boc-amino)-1-(benzyloxy)-2-propanol framework can be achieved through various synthetic sequences. These routes often involve the strategic introduction of the amino and benzyloxy functionalities onto a three-carbon backbone.

Conventional Multistep Approaches to this compound

Conventional methods for the synthesis of this compound typically involve a series of well-established chemical transformations. A common strategy commences with a chiral starting material to install the desired stereochemistry early in the synthetic sequence. For instance, a synthesis could begin with a protected amino acid, where the carboxylic acid is reduced to the corresponding alcohol, followed by the introduction of the benzyloxy group.

Another approach involves the ring-opening of a suitable epoxide. For example, benzyl (B1604629) glycidyl (B131873) ether can be reacted with an amine source, followed by protection of the resulting amino group with the tert-butyloxycarbonyl (Boc) group. The regioselectivity of the epoxide ring-opening is a critical factor in this approach.

Environmentally Conscious (Green Chemistry) Considerations in Related Amino Alcohol Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amino alcohols to reduce environmental impact. rsc.org Key considerations include the use of less hazardous reagents, renewable starting materials, and catalytic methods to improve atom economy. jocpr.com

In the context of amino alcohol synthesis, several green strategies have been developed. One notable approach is the use of biocatalysis, where enzymes are employed to perform specific transformations with high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govnih.gov For example, engineered amine dehydrogenases can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. nih.gov

Another green approach involves the use of visible-light photoredox catalysis for the decarboxylative coupling of amino acids with carbonyl compounds in water, providing a mild and efficient route to 1,2-amino alcohols. rsc.org Additionally, the development of catalytic transfer hydrogenation reactions offers a safer and more environmentally friendly alternative to traditional reduction methods that often rely on stoichiometric metal hydrides. acs.org The use of water as a solvent, whenever possible, and the development of reusable catalysts are also central tenets of green chemistry applied to amino alcohol synthesis. organic-chemistry.org

Enantioselective Synthesis of Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective methods to synthesize the individual (R)- and (S)-enantiomers of this compound is of significant importance.

Asymmetric Synthetic Strategies for (R)- and (S)-3-(Boc-amino)-1-(benzyloxy)-2-propanol

Various asymmetric strategies have been employed to access the enantiomerically pure forms of this amino alcohol. One common approach is to start from a chiral pool material, a readily available and enantiopure natural product. For example, a protected form of a chiral amino acid can serve as the starting point, with its stereocenter dictating the stereochemistry of the final product.

Alternatively, asymmetric reactions can be used to introduce the desired stereochemistry. The Sharpless asymmetric dihydroxylation, for instance, can be used to create chiral diols from alkenes, which can then be further functionalized to the target amino alcohol. researchgate.net Similarly, asymmetric transfer hydrogenation of α-amino ketones can provide chiral 1,2-amino alcohols with high enantioselectivity. acs.org

Application of Chiral Auxiliaries in Diastereoselective Control

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary is removed. This strategy relies on the chiral auxiliary to create a diastereomeric intermediate that favors the formation of one stereoisomer over the other. acs.org

A common class of chiral auxiliaries used in asymmetric synthesis are oxazolidinones, popularized by David Evans. These can be derived from amino alcohols and can direct alkylation or aldol (B89426) reactions with high diastereoselectivity. In the synthesis of amino alcohols, a chiral auxiliary can be attached to a prochiral substrate, and a subsequent reaction, such as a reduction or an addition, proceeds with high diastereoselectivity due to the steric influence of the auxiliary. nih.govdiva-portal.org The choice of the chiral auxiliary and the reaction conditions are crucial for achieving high levels of stereocontrol. diva-portal.org

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis is a powerful tool for the efficient production of enantiomerically enriched compounds. yale.edu This approach utilizes a small amount of a chiral catalyst to generate a large amount of a chiral product. yale.edu Several catalytic asymmetric methods are applicable to the synthesis of β-amino alcohols. acs.org

One such method is the catalytic asymmetric Mannich reaction, which involves the addition of an enolate to an imine. Chiral catalysts, such as proline and its derivatives, can effectively catalyze this reaction to produce β-amino carbonyl compounds with high enantioselectivity. rsc.org These intermediates can then be reduced to the corresponding β-amino alcohols.

Another approach is the catalytic asymmetric hydrogenation of enamines or the asymmetric transfer hydrogenation of α-amino ketones, which can provide access to chiral β-amino alcohols with excellent enantiomeric excess. acs.orgacs.org The development of novel chiral ligands and catalysts continues to expand the scope and efficiency of these methods. documentsdelivered.commdpi.com Furthermore, iridium-catalyzed amination of 1,2-diols via a borrowing hydrogen pathway has emerged as an efficient method for synthesizing chiral β-amino α-tertiary alcohols. acs.org

Resolution Techniques for Enantiomeric Enrichment of Amino Alcohol Precursors

The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the preparation of enantiomerically pure this compound relies on the effective resolution of its amino alcohol precursors. Several techniques are employed to achieve high enantiomeric enrichment.

Diastereomeric Salt Crystallization: A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orgwikipedia.org This technique involves reacting the racemic amino alcohol precursor, 1-amino-3-benzyloxy-2-propanol, with a chiral acid resolving agent. Common resolving agents include optically active forms of tartaric acid, mandelic acid, or camphorsulfonic acid. libretexts.orgwikipedia.org The resulting diastereomeric salts exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.orglibretexts.orggoogle.com Once a diastereomer is isolated, the chiral auxiliary is removed, typically by treatment with a base, to yield the enantiomerically enriched amino alcohol. The efficiency of this method is dependent on the selection of the appropriate resolving agent and crystallization solvent. libretexts.org

Chiral Chromatography: Chiral column chromatography is a powerful analytical and preparative technique for the direct separation of enantiomers. nih.gov This method employs a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic amino alcohol precursor, leading to different retention times and, consequently, their separation. Glycopeptide-based selectors, such as vancomycin, are effective CSPs for the resolution of amino acids and their derivatives. nih.gov While highly effective, the scalability of preparative chiral chromatography can be a limitation for large-scale synthesis.

Table 1: Comparison of Resolution Techniques for Amino Alcohol Precursors

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts with a chiral resolving agent. libretexts.orgwikipedia.org | Scalable, cost-effective for large quantities. | Trial-and-error process to find a suitable resolving agent and conditions; maximum theoretical yield is 50% for one enantiomer without racemization and recycling. wikipedia.org |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective transformation of one enantiomer. mdpi.comnih.gov | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield is 50% for one enantiomer; requires screening of enzymes and optimization of reaction conditions. |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Direct separation, high purity achievable, applicable to a wide range of compounds. | Can be expensive for large-scale separations, requires specialized equipment. |

tert-Butoxycarbonyl (Boc) Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis due to its stability under a broad range of conditions and its facile removal under acidic conditions.

Chemoselective N-Protection Methodologies

The chemoselective protection of the amino group in 1-amino-3-benzyloxy-2-propanol is crucial to avoid undesired protection of the secondary hydroxyl group. Several methodologies have been developed to achieve high N-selectivity.

The most common method for introducing the Boc group is the reaction of the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. fishersci.co.uk The choice of solvent and base is critical for chemoselectivity. The reaction is often performed in a biphasic system of chloroform (B151607) and water with a mild base like sodium bicarbonate, or in solvents such as tetrahydrofuran (B95107) (THF) or methanol. fishersci.co.uk The use of milder reaction conditions and stoichiometric amounts of (Boc)₂O generally favors N-protection over O-protection. Some protocols advocate for catalyst-free N-tert-butyloxycarbonylation of amines in water, which can proceed with high chemoselectivity and avoid the formation of oxazolidinone side products often seen with amino alcohols. organic-chemistry.org

Table 2: Reagents and Conditions for Chemoselective N-Boc Protection

| Reagent | Base | Solvent | Key Features |

| (Boc)₂O | Sodium Bicarbonate | Chloroform/Water | Biphasic system, mild conditions favoring N-protection. fishersci.co.uk |

| (Boc)₂O | None | Water | Catalyst-free, environmentally friendly, high chemoselectivity for N-protection. organic-chemistry.org |

| (Boc)₂O | Triethylamine | Methanol or DMF | Anhydrous conditions, suitable for water-sensitive substrates. |

| (Boc)₂O | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | DMAP can catalyze O-Boc formation, so careful control of reaction time is necessary. fishersci.co.uk |

Orthogonal Deprotection Considerations in Complex Synthesis

In the synthesis of complex molecules, the ability to selectively remove one protecting group in the presence of others is paramount. This concept is known as orthogonality. nih.gov In the case of this compound, the Boc and benzyl groups offer a quasi-orthogonal protection scheme. ub.edu

The Boc group is labile to acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrochloric acid in dioxane or ethyl acetate. fishersci.co.ukmcours.net Conversely, the benzyl ether is generally stable to these acidic conditions but can be cleaved by hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. fishersci.co.uk This differential reactivity allows for the selective deprotection of either the amine or the hydroxyl group.

For instance, the Boc group can be removed to allow for further functionalization of the amino group while the benzyl ether remains intact. Subsequently, the benzyl group can be removed to expose the primary alcohol. This strategic deprotection is essential in multi-step syntheses, such as in peptide synthesis or the construction of complex natural products. nih.gov It is important to note that very strong acidic conditions, such as the use of hydrofluoric acid (HF), can lead to the cleavage of both Boc and benzyl groups. seplite.com

Synthesis of Structural Analogues and Derivatives of the Core Structure

The this compound core structure can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies.

Derivatives can be synthesized by modifying the protected functional groups. For example, after the selective deprotection of the Boc group, the resulting free amine can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents. Similarly, following the deprotection of the benzyl ether, the primary alcohol can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid.

An example from the literature is the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives. nih.gov In this case, the benzyloxy group is replaced by an indanyloxy moiety, and various substituents are introduced on the amino group. These modifications are aimed at modulating the pharmacological properties of the resulting compounds, such as their activity as sodium channel blockers. nih.gov The synthetic strategies for accessing these analogues rely on the same principles of chemoselective protection and orthogonal deprotection discussed previously.

Advanced Applications in Organic Synthesis and Chemical Biology

Precursor in the Construction of Complex Molecular Architectures

The compound serves as a versatile starting material for constructing intricate molecules, primarily by leveraging its inherent stereochemistry to direct the formation of new chiral centers.

The 1,2-amino alcohol motif is a critical structural element found in numerous natural products and pharmaceuticals. gaylordchemical.com 3-(Boc-amino)-1-(benzyloxy)-2-propanol is an exemplary chiral pool precursor for the synthesis of more complex, stereodefined β-amino alcohols. The existing stereocenter at the C-2 position guides subsequent stereoselective transformations, bypassing the need for de novo asymmetric synthesis in many cases. nih.gov Synthetic strategies often involve the modification of the primary alcohol or the Boc-protected amine to elaborate the carbon skeleton, while the initial chirality is preserved, ensuring the desired stereochemical outcome in the final product. This approach is particularly valuable in creating libraries of chiral compounds for drug discovery. researchgate.net

Table 1: Representative Stereoselective Reactions Using β-Amino Alcohol Scaffolds

| Reaction Type | Catalyst/Reagent | Product Class | Stereochemical Control |

| Asymmetric Aldol (B89426) Reaction | Zinc-ProPhenol Complex | β-Hydroxy-α-amino esters | High diastereo- and enantioselectivity nih.gov |

| C-H Amination | Iridium Photocatalyst & Chiral Copper Catalyst | Chiral Oxazolines | High enantiomeric excess nih.gov |

| Michael Addition | Primary β-amino alcohol Organocatalysts | Chiral Michael Adducts | Catalyst-dependent enantioselectivity nih.gov |

| Asymmetric Epoxidation | Sharpless Catalyst | Epoxy Alcohols | High enantioselectivity |

Hydroxyethylamine isosteres are non-hydrolyzable mimics of the peptide bond and are cornerstone components of many successful therapeutic agents, most notably HIV protease inhibitors. These isosteres mimic the transition state of peptide bond hydrolysis by aspartic proteases. The structural framework of this compound provides an ideal starting point for the synthesis of these crucial pharmacophores. The synthetic sequence typically involves the oxidation of the primary alcohol to an aldehyde, followed by chain extension through various carbon-carbon bond-forming reactions. The inherent chirality of the starting material ensures the correct stereochemistry at the hydroxyl- and amino-bearing carbons, which is critical for potent biological activity.

Integration into Peptide and Peptidomimetic Synthesis Frameworks

The tert-butyloxycarbonyl (Boc) protecting group on the amine functionality makes this compound directly compatible with standard Boc-based solid-phase peptide synthesis (SPPS) protocols. nih.govpeptide.com After deprotection of the Boc group, the free amine can be coupled to the C-terminus of a growing peptide chain. The hydroxyl group can be further functionalized either during or after the synthesis. This integration allows for the creation of peptidomimetics with altered backbones. semanticscholar.orgunibo.it Such modifications can impart desirable properties, including enhanced resistance to proteolytic degradation, improved conformational stability, and altered receptor binding profiles. escholarship.org The benzyl (B1604629) ether protecting the primary alcohol is stable to the conditions of Boc-SPPS but can be removed later, typically through hydrogenolysis, to reveal a primary alcohol for further modification.

Utilization in Radiosynthetic Pathways for Labeled Compounds

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on molecules labeled with positron-emitting radionuclides, such as Carbon-11 (¹¹C) or Fluorine-18 (B77423) (¹⁸F). nih.gov this compound can serve as a precursor in the synthesis of these radiolabeled compounds. wuxiapptec.com For example, an efficient method has been developed for the fluorine-18 labeling of beta-blockers that possess a propanolamine (B44665) moiety. nih.gov The synthesis may involve replacing the benzyl protecting group with a more labile group or a leaving group (like tosylate) that can be readily displaced by a radioactive fluoride (B91410) ion. The resulting radiolabeled tracer can then be used to study biological processes in vivo, such as receptor density or enzyme activity. researchgate.netmdpi.com

Table 2: Common Radionuclides in Radiosynthesis

| Isotope | Half-life | Emission | Common Application |

| Carbon-11 (¹¹C) | ~20.4 min | Positron | Labeling endogenous molecules, receptor studies nih.gov |

| Fluorine-18 (¹⁸F) | ~109.8 min | Positron | PET imaging tracers, glucose metabolism (FDG) mdpi.com |

| Hydrogen-3 (³H) | ~12.3 years | Beta | ADME studies, metabolic pathway tracing wuxiapptec.com |

| Carbon-14 (¹⁴C) | ~5730 years | Beta | Mass balance studies, drug metabolism wuxiapptec.com |

Development of Chiral Ligands and Organocatalysts Derived from the Compound

The vicinal (or 1,2-) amino alcohol structure is a privileged motif in asymmetric catalysis, serving as the backbone for a wide array of chiral ligands and organocatalysts. nih.gov Amino acids are often used as starting materials for these catalysts due to their ready availability in enantiomerically pure form. researchgate.net this compound can be readily transformed into valuable catalytic tools. For instance, the amine and alcohol functionalities can coordinate to a metal center, forming a chiral environment that directs the stereochemical outcome of a reaction. Modifications of the amine, such as conversion to a secondary amine or an amide, can be used to synthesize ligands like the ProPhenol class for zinc-catalyzed aldol reactions. nih.gov Furthermore, derivatives can function as organocatalysts, where the amine acts as a Lewis base and the hydroxyl group engages in hydrogen bonding to activate and orient substrates.

Application in Neuroscience Research Precursors

The core structure of 3-amino-2-propanol is present in various neurologically active agents. For instance, derivatives of 3-amino-1-(5-indanyloxy)-2-propanol have been synthesized and evaluated as potent sodium channel blockers for potential application in the treatment of ischemic stroke. nih.gov The compound this compound serves as a key precursor for such molecules, allowing for systematic modification to optimize activity and selectivity. Additionally, its role in synthesizing radiolabeled compounds (as discussed in 3.3) extends to neuroscience, where PET tracers are developed to image neurotransmitter receptors, protein aggregates (like β-amyloid plaques), and other targets relevant to neurodegenerative diseases. nih.govjneurology.com

Compound Nomenclature

| Common Name/Abbreviation | Systematic Name |

| This compound | tert-butyl (3-(benzyloxy)-2-hydroxypropyl)carbamate |

| β-Amino alcohol | 2-aminoethanol backbone derivative |

| Hydroxyethylamine isostere | A peptide bond mimic containing a hydroxyethylamino group |

| Boc | tert-butyloxycarbonyl |

| Fmoc | 9-fluorenylmethoxycarbonyl |

| ProPhenol | A class of chiral ligands based on a prolinol-phenol backbone |

| Tos | Tosyl (p-toluenesulfonyl) |

| Bzl | Benzyl |

| PET | Positron Emission Tomography |

| SPPS | Solid-Phase Peptide Synthesis |

Future Prospects and Emerging Research Areas

Innovations in Catalytic Enantioselective Synthesis of 3-(Boc-amino)-1-(benzyloxy)-2-propanol

The generation of the vicinal amino alcohol stereocenters in this compound with high enantioselectivity is a key challenge. Recent innovations have moved beyond classical resolution techniques toward more atom-economical and efficient catalytic asymmetric methods.

One prominent strategy involves the catalytic, enantioselective ring-opening of epoxides . A notable approach utilizes aromatic meso-epoxides, which are opened with an ammonia (B1221849) surrogate like benzophenone (B1666685) imine. arkat-usa.orgresearchgate.net This reaction can be catalyzed by chiral scandium-bipyridine complexes, which act as Lewis acids to activate the epoxide. arkat-usa.orgresearchgate.net Following the ring-opening, acidic hydrolysis and subsequent protection with a butyloxycarbonyl (Boc) group yields the desired N-Boc-protected 1,2-amino alcohol with good yields and enantioselectivities. arkat-usa.orgresearchgate.net Another powerful method is the asymmetric aminolytic kinetic resolution (AKR) of racemic terminal epoxides using carbamates as nucleophiles, catalyzed by complexes such as (salen)Co(III), to provide direct access to N-Boc protected 1,2-amino alcohols. nih.gov

Novel metal-catalyzed cross-coupling reactions have also emerged as a powerful tool. For instance, a chromium-catalyzed asymmetric cross-coupling between aldehydes and imines provides a modular route to chiral β-amino alcohols. westlake.edu.cn This method uses an α-amino radical polar crossover strategy to control chemo- and stereoselectivity. westlake.edu.cn Similarly, copper-catalyzed reductive coupling has been developed for the enantioselective aminoallylation of ketones, providing access to important chiral 1,2-amino alcohol synthons. nih.gov

Furthermore, asymmetric C-H functionalization represents a cutting-edge approach. Enantioselective, radical C-H amination of alcohols can be achieved through a radical relay chaperone strategy. nsf.gov In this process, an alcohol is transiently converted to an intermediate that undergoes an intramolecular hydrogen atom transfer (HAT), which is rendered enantioselective by a chiral copper catalyst. nsf.gov This method bypasses the need for pre-functionalized substrates and offers a direct route to the vicinal amino alcohol motif. nsf.gov

| Catalytic Method | Catalyst/Reagent | Key Features | Reported Enantiomeric Excess (ee) |

| Aminolysis of meso-Epoxides | Chiral Scandium-bipyridine complex | Uses an ammonia surrogate; good for aromatic systems. arkat-usa.orgresearchgate.net | Up to 82% ee. researchgate.net |

| Asymmetric Cross Aza-Pinacol Coupling | Chromium catalyst | Modular synthesis from aldehydes and imines. westlake.edu.cn | Up to 99% ee. westlake.edu.cn |

| Reductive Coupling | Copper-chiral ligand complex | Enantioselective aminoallylation of ketones. nih.gov | High enantioselectivity reported. nih.gov |

| Radical C-H Amination | Chiral Copper catalyst / Photocatalyst | Direct functionalization of C-H bonds. nsf.gov | 83-94% ee. nsf.gov |

| Kinetic Resolution of Epoxides | (salen)Co(III) complex | Practical route using carbamates as nucleophiles. nih.gov | High enantioselectivity reported. nih.gov |

Exploration of Novel Derivatives for Enhanced Synthetic Utility

This compound is a quintessential chiral building block, and its synthetic utility is demonstrated by the diverse range of complex molecules derived from it. The Boc (tert-butoxycarbonyl) and benzyl (B1604629) protecting groups are strategically chosen to allow for selective deprotection and further functionalization at the amine and primary alcohol, respectively.

The core structure, 3-amino-1,2-propanediol (B146019) , obtained after deprotection, is a crucial intermediate in the pharmaceutical industry. nbinno.com It is a key component in the synthesis of non-ionic X-ray contrast agents, such as iohexol (B1672079) and iodixanol. nbinno.comchemicalbook.com Beyond medical imaging, this core is used to create lipid-like delivery molecules for RNAi therapeutics and cationic polymers for gene delivery systems. nbinno.com

Derivatives of the aminopropanol (B1366323) scaffold have been synthesized and evaluated for a range of biological activities. For example, novel 3-amino-1-(5-indanyloxy)-2-propanol derivatives have been investigated as potent sodium channel blockers for potential stroke treatment. nih.gov Other studies have explored new derivatives of 3-amino-1,2-propanediol for their effects on the cardiovascular system.

The specific structure of this compound makes it an ideal precursor for multi-step syntheses of complex targets where precise stereochemical control is paramount. It can be used to introduce the chiral amino alcohol motif into molecules like enzyme inhibitors, chiral ligands, and other biologically active compounds. sigmaaldrich.com

| Derivative Class | Core Structure | Application Area | Example |

| Contrast Media | 3-Amino-1,2-propanediol | Medical Imaging | Iohexol Synthesis. nbinno.comchemicalbook.com |

| Therapeutic Delivery | 3-Amino-1,2-propanediol | Gene/RNAi Therapy | Lipid-like delivery molecules. nbinno.com |

| Bioactive Agents | 3-Amino-1-aryloxy-2-propanol | Neurology | Sodium Channel Blockers. nih.gov |

| Chiral Auxiliaries | Protected Amino Alcohols | Asymmetric Synthesis | Synthesis of enantiopure compounds. sigmaaldrich.com |

| Peptidomimetics | Protected Amino Alcohols | Drug Discovery | Building blocks for complex pharmaceuticals. |

Process Intensification and Scalability in the Synthesis of Chiral Amino Alcohols

Transitioning the synthesis of chiral amino alcohols like this compound from laboratory-scale to industrial production requires significant process optimization. Process intensification aims to develop safer, more efficient, and sustainable manufacturing routes.

Biocatalysis is at the forefront of these efforts. The use of engineered enzymes, such as transaminases and amine dehydrogenases, offers high stereoselectivity under mild reaction conditions. nih.gov Protein engineering strategies, including directed evolution, are employed to improve enzyme stability, substrate scope, and catalytic efficiency, which are often limiting factors for industrial application. nih.govnih.gov To overcome unfavorable reaction equilibria and improve yields, enzymes are often used in cascades, where the product of one reaction is immediately consumed in the next. ucl.ac.uk

For large-scale applications, enzyme immobilization is a critical technology. nih.gov Attaching enzymes to a solid support allows for their easy separation from the reaction mixture, enabling continuous operation, enzyme recycling, and improved operational stability, which significantly reduces costs. nih.gov

Continuous flow chemistry provides substantial advantages over traditional batch processing. westlake.edu.cn Flow reactors offer superior heat and mass transfer, leading to better reaction control, higher yields, and improved safety. westlake.edu.cn This technology is particularly well-suited for integrating multiple reaction steps, including biocatalytic cascades, into a single, streamlined process. This approach minimizes manual handling, reduces waste, and allows for more efficient and reproducible production of fine chemicals and pharmaceutical intermediates.

| Strategy | Technology/Method | Primary Advantage(s) | Relevance to Chiral Amino Alcohols |

| Biocatalysis | Engineered Enzymes (Transaminases, Dehydrogenases) | High enantioselectivity, mild conditions, green chemistry. nih.gov | Direct and highly selective synthesis of the chiral core. |

| Process Optimization | Enzyme Cascades | Overcomes thermodynamic limitations, increases conversion. ucl.ac.uk | Improves overall yield in multi-step enzymatic routes. |

| Scalability | Enzyme Immobilization | Enzyme reusability, enhanced stability, simplified purification. nih.gov | Reduces catalyst cost and enables continuous manufacturing. |

| Process Intensification | Continuous Flow Reactors | Improved safety, better heat/mass transfer, reproducibility. westlake.edu.cn | Enables efficient, scalable, and automated production. |

Q & A

Q. What are the key considerations for designing a synthesis route for 3-(Boc-amino)-1-(benzyloxy)-2-propanol?

A robust synthesis requires sequential protection of the amino and hydroxyl groups. First, introduce the Boc (tert-butoxycarbonyl) group to protect the amine, followed by benzyl ether protection for the hydroxyl group. For example, in related compounds like 3-(Cbz-amino)-1-propanol, benzyl chloroformate (Cbz-Cl) is used under basic conditions (e.g., NaHCO₃) to protect the amine . Similarly, benzyl bromide and a base (e.g., K₂CO₃) can protect hydroxyl groups . Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group or oxidation of the benzyl ether. Avoid prolonged exposure to moisture or acidic/basic conditions. For handling, use chemical-resistant gloves (e.g., nitrile) and work in a fume hood to minimize inhalation risks .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : Use ¹H and ¹³C NMR to confirm Boc and benzyl group integration. For example, the Boc group shows a singlet at ~1.4 ppm (9H, tert-butyl), while benzyl protons appear as a multiplet at ~7.3 ppm (5H, aromatic) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS can verify molecular weight (expected [M+H]⁺: calculated for C₁₅H₂₃NO₄: 289.16). Cross-reference with databases like PubChem for validation .

Q. How can researchers optimize the purification of this compound?

Use flash chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 20%–50% ethyl acetate). For challenging separations, consider reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Pre-purify via recrystallization in solvents like dichloromethane/hexane .

Q. What safety precautions are essential during synthesis and handling?

- Protective Equipment : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if ventilation is inadequate .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data caused by overlapping signals?

For overlapping peaks in crowded regions (e.g., 3.0–4.5 ppm for hydroxyl and Boc protons), employ 2D NMR techniques:

Q. What methodologies are suitable for determining thermodynamic properties like vapor pressure?

Use transpiration or static vapor-pressure measurement systems. For example, vapor pressures of structurally similar compounds (e.g., 1-(dimethyl-amino)-2-propanol) were measured via the transpiration method, where the compound is equilibrated with an inert gas stream, and condensed vapor is quantified gravimetrically . Validate results with the Clausius-Clapeyron equation.

Q. How can researchers address discrepancies in purity assessments between HPLC and GC?

HPLC (e.g., C18 column, 220 nm UV detection) is preferred for polar compounds, while GC may degrade thermally labile groups like Boc. If GC is unavoidable, use a low-temperature gradient and confirm stability via control experiments. Cross-validate with alternative methods like ¹H NMR integration of impurity peaks .

Q. What strategies mitigate side reactions during Boc deprotection?

Boc deprotection typically uses TFA in DCM. However, competing benzyl ether cleavage can occur under strong acids. To minimize this:

Q. How can computational modeling aid in predicting reactivity or degradation pathways?

Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for Boc and benzyl groups. For example, BDEs for tert-butyloxycarbonyl (~85 kcal/mol) and benzyl ether (~60 kcal/mol) align with experimental stability trends. Molecular dynamics simulations can further predict hydrolysis rates under varying pH/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.